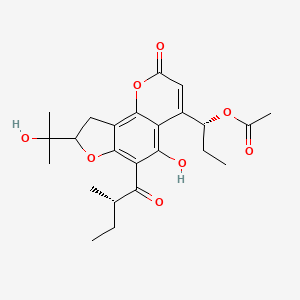

Ochrocarpin G

Description

Ochrocarpin G is a 4-phenylcoumarin derivative isolated from the bark extract of Mammea neurophylla, a plant studied for its bioactive coumarins . Structurally, it belongs to the Mammea coumarin family, characterized by a benzoylated 4-phenylcoumarin backbone with acyl substitutions at specific positions. This compound (Compound 6) was identified through LC-DAD-MSn and NMR analyses, revealing a unique substitution pattern at the C-8 position with a benzoyl group, as indicated by its UV spectral red shift (λmax = 222, 298 nm) compared to typical C-6 or C-8 acylated coumarins . Its molecular formula was confirmed as C₂₄H₃₀O₈ via HRESIMS ([M + H]+ at m/z 447.2013) . The compound exhibits a quasi-molecular ion ([M + H]+) as the base peak in mass spectrometry, with a characteristic loss of 56 u in positive ionization mode, indicative of a non-cyclized 4-phenylcoumarin structure .

Properties

Molecular Formula |

C24H30O8 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(1R)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate |

InChI |

InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15+,16?/m0/s1 |

InChI Key |

VBJCSMQHVABALD-DNMUGYJGSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@@H](CC)OC(=O)C)CC(O2)C(C)(C)O |

Canonical SMILES |

CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ochrocarpin G shares structural and spectral similarities with other Mammea coumarins but differs in substitution patterns, retention times, and fragmentation pathways. Below is a detailed comparison with key analogs:

Structural and Spectral Comparisons

Key Differences

Substitution Position :

- This compound is substituted at C-8 with a benzoyl group, whereas Ochrocarpin F and Pedilanthocoumarin B are substituted at C-6 . This distinction is critical for UV spectral shifts; C-8 substitution in this compound results in a red shift compared to C-6-substituted analogs .

- Ochrocarpin I (11) features a 3-methylbutyryl group at C-6 instead of benzoyl, altering its UV profile (λmax = 255, 313 nm) and fragmentation pattern (dominant ion at m/z 371) .

Mass Spectral Behavior :

- This compound shows a stable [M + H]+ ion (m/z 447) with sequential losses of H₂O (18 u) and CO (28 u), yielding fragments at m/z 429 and 405 .

- Pedilanthocoumarin B (7) exhibits a prominent [M + H − H₂O]+ ion (m/z 429) due to dehydration, absent in this compound .

Chromatographic Retention :

- This compound elutes at 8.5 min , slightly earlier than its isomer Ochrocarpin I (8.6 min) and later than Ochrocarpin F (8.4 min), reflecting differences in polarity due to acyl group variations .

Bioactivity Context

The C-8 benzoyl substitution in this compound may enhance stability or target specificity compared to C-6-substituted coumarins, though further studies are needed .

Q & A

Q. What advanced techniques confirm this compound’s target engagement in complex biological systems?

- Methodological Answer : Apply chemical proteomics (e.g., activity-based protein profiling) or CETSA (Cellular Thermal Shift Assay). Use CRISPR-Cas9-generated knockout cell lines to confirm target specificity. For in vivo validation, employ PET imaging with radiolabeled analogs .

Methodological Guidelines

- Literature Review : Use Google Scholar with advanced operators (e.g.,

"this compound" AND "synthesis") and set alerts for new publications . - Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Experimental Reporting : Follow Beilstein Journal guidelines for detailing synthesis, characterization, and bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.